

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with PU141

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a potent and selective pyridoisothiazolone inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation. By inhibiting p300/CBP, **PU141** is expected to induce histone hypoacetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key mark associated with active enhancers and promoters. This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to study the genome-wide effects of **PU141** on H3K27ac levels.

The ChIP assay is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[2][3][4][5][6] It allows for the selective enrichment of a specific protein and its associated chromatin, enabling the identification of DNA sequences bound by that protein. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can provide valuable insights into the genomic localization of protein binding and the impact of small molecules like **PU141** on the epigenome.

Principle of the Assay

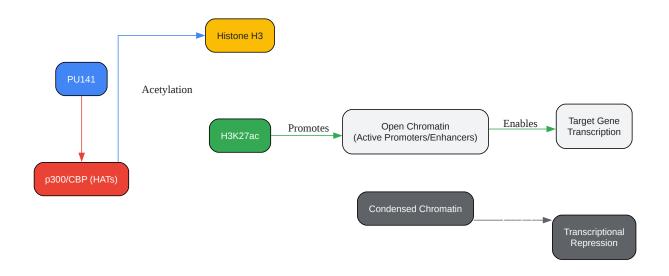
The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde. This "freezes" the protein-DNA interactions. The chromatin is then



extracted and sheared into smaller fragments. An antibody specific to the protein of interest (in this case, an antibody against H3K27ac) is used to immunoprecipitate the protein-DNA complexes. After washing to remove non-specifically bound material, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by qPCR to assess enrichment at specific genomic loci or by sequencing for a genome-wide analysis.

Signaling Pathway of PU141 Action

PU141, as a p300/CBP inhibitor, directly interferes with the enzymatic activity of these HATs. This leads to a reduction in the acetylation of their histone and non-histone substrates. A primary and well-characterized consequence is the decrease in H3K27ac levels at regulatory regions of the genome, which can lead to chromatin condensation and transcriptional repression of target genes.



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Caption: **PU141** inhibits p300/CBP, reducing H3K27ac and gene transcription.



Expected Quantitative Data

Treatment of cells with **PU141** is expected to lead to a dose- and time-dependent decrease in H3K27ac levels at specific genomic loci. This can be quantified by ChIP-qPCR and ChIP-seq. The following tables provide a template for presenting such data, based on representative results from studies using p300/CBP inhibitors.

Table 1: Expected Results from ChIP-qPCR Analysis

Target Gene Promoter	Treatment	Fold Enrichment (vs. lgG)	% Input
Gene A (Active)	Vehicle (DMSO)	50.5 ± 4.2	0.51%
PU141 (1 μM)	15.2 ± 2.1	0.15%	
Gene B (Active)	Vehicle (DMSO)	35.8 ± 3.5	0.36%
PU141 (1 μM)	10.1 ± 1.5	0.10%	
Negative Control Locus	Vehicle (DMSO)	1.2 ± 0.3	0.01%
PU141 (1 μM)	1.1 ± 0.2	0.01%	

Table 2: Summary of Expected ChIP-seq Data

Treatment	Total Reads	Mapped Reads	Number of H3K27ac Peaks	Average Peak Width (bp)
Vehicle (DMSO)	50,123,456	45,612,345 (91%)	35,678	1,520
PU141 (1 μM)	48,765,432	44,376,543 (91%)	18,945	1,350

Experimental Protocols Cell Culture and PU141 Treatment



- Cell Seeding: Plate the desired cell line (e.g., a cancer cell line known to be sensitive to HAT inhibitors) at an appropriate density to reach 70-80% confluency at the time of harvest.
- **PU141** Preparation: Prepare a stock solution of **PU141** in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
- Treatment: Treat the cells with PU141 or vehicle (DMSO) for the desired time period (e.g., 6, 12, or 24 hours). A typical starting concentration for a potent p300/CBP inhibitor is in the range of 0.1 to 10 μM.

Chromatin Immunoprecipitation Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

- 1. Cross-linking
- Add formaldehyde directly to the cell culture medium to a final concentration of 1% (e.g., add 270 μL of 37% formaldehyde to 10 mL of medium).
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 μ L of 2.5 M glycine to 10 mL of medium).
- Incubate for 5 minutes at room temperature.
- · Wash the cells twice with ice-cold PBS.
- Scrape the cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
- 2. Cell Lysis and Chromatin Shearing
- Resuspend the cell pellet in cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors).
- Incubate on ice for 10 minutes.



- Shear the chromatin to an average size of 200-1000 bp using a sonicator. The sonication conditions (power, duration, number of cycles) must be optimized for each cell type and instrument.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (containing the sheared chromatin) to a new tube.
- 3. Immunoprecipitation
- Dilute the chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, with protease inhibitors).
- Save a small aliquot of the diluted chromatin as the "input" control.
- Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
- Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- Add the anti-H3K27ac antibody (and a negative control IgG antibody to a separate aliquot) to the pre-cleared chromatin.
- Incubate overnight at 4°C with rotation.
- Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation.
- 4. Washes
- Pellet the beads on a magnetic stand and discard the supernatant.
- Perform the following washes sequentially, incubating for 5 minutes with rotation for each wash:
 - Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)



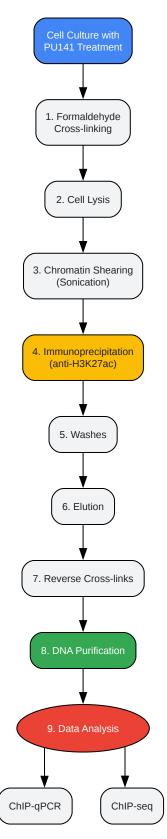
- High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)
- LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM
 Tris-HCl, pH 8.1)
- TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) perform twice.
- 5. Elution and Reverse Cross-linking
- Elute the chromatin from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at room temperature for 15 minutes with rotation.
- Pellet the beads and transfer the supernatant to a new tube.
- Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours (or overnight).
- Treat the samples with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1 hour.
- 6. DNA Purification
- Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
- Elute the DNA in a small volume of nuclease-free water or TE buffer.

Data Analysis

- ChIP-qPCR: Use primers specific to genomic regions of interest (e.g., promoters of genes known to be regulated by p300/CBP) and a negative control region. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
- ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing. Analyze the data using a standard ChIP-seq pipeline to identify regions of H3K27ac enrichment and compare the results between PU141-treated and vehicle-treated samples.



Experimental Workflow



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Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) assay.

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